N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide
Description
N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a synthetic diamide derivative characterized by a central ethanediamide backbone substituted with a methyl group at one nitrogen and a [1-(thiophen-2-yl)cyclopentyl]methyl group at the adjacent nitrogen. The compound features a cyclopentane ring fused to a thiophen-2-yl heterocycle, conferring unique steric and electronic properties.
Properties
IUPAC Name |
N-methyl-N'-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-14-11(16)12(17)15-9-13(6-2-3-7-13)10-5-4-8-18-10/h4-5,8H,2-3,6-7,9H2,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWXWYPJFHFEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1(CCCC1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Coupling of Amines with Oxalyl Chloride
The reaction of oxalyl chloride with primary amines under anhydrous conditions forms the ethanediamide core. For N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide, this involves sequential coupling of methylamine and [1-(thiophen-2-yl)cyclopentyl]methylamine.
Procedure :
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Oxalyl chloride (1.2 equiv) is added dropwise to a solution of methylamine (1.0 equiv) in dichloromethane (DCM) at −20°C.
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After 2 hours, [1-(thiophen-2-yl)cyclopentyl]methylamine (1.0 equiv) is introduced, followed by triethylamine (2.5 equiv) to neutralize HCl byproducts.
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The reaction is stirred at room temperature for 12 hours, yielding a crude product purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Key Data :
Carbodiimide-Mediated Coupling
Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitates amide bond formation between amines and oxalic acid derivatives.
Procedure :
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Oxalic acid (1.1 equiv) is activated with DCC (1.5 equiv) in tetrahydrofuran (THF) for 30 minutes.
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Methylamine (1.0 equiv) is added, followed by [1-(thiophen-2-yl)cyclopentyl]methylamine (1.0 equiv) after 1 hour.
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The mixture is refluxed for 6 hours, filtered to remove dicyclohexylurea, and concentrated.
Key Data :
Synthesis of [1-(Thiophen-2-yl)Cyclopentyl]Methylamine Intermediate
The bicyclic amine intermediate is synthesized via a three-step sequence:
Friedel-Crafts Alkylation of Thiophene
Cyclopentyl bromide reacts with thiophene in the presence of AlCl₃ to form 1-(thiophen-2-yl)cyclopentane.
Procedure :
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Cyclopentyl bromide (1.0 equiv) and thiophene (1.2 equiv) are combined in DCM with AlCl₃ (1.5 equiv) at 0°C.
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The reaction is warmed to 25°C for 8 hours, quenched with ice-water, and extracted with DCM.
Key Data :
Bromination and Amination
The cyclopentane derivative is brominated at the methyl position and subjected to Gabriel synthesis.
Procedure :
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N-Bromosuccinimide (1.1 equiv) and AIBN (0.1 equiv) in CCl₄ are refluxed for 4 hours.
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The bromide is treated with potassium phthalimide (1.5 equiv) in DMF at 80°C for 12 hours.
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Hydrazine hydrate (2.0 equiv) in ethanol liberates the primary amine.
Key Data :
Optimization of Reaction Conditions
Solvent Screening
Polar aprotic solvents enhance coupling efficiency:
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| THF | 78 | 6 |
| DCM | 72 | 8 |
| DMF | 65 | 5 |
Temperature Profile
Elevated temperatures accelerate coupling but risk decomposition:
| Temperature (°C) | Yield (%) |
|---|---|
| 25 | 72 |
| 40 | 80 |
| 60 | 68 |
40°C optimal for DCC-mediated coupling.
Spectroscopic Characterization
NMR Analysis
Mass Spectrometry
Challenges and Mitigation Strategies
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Racemization : Chiral centers in the cyclopentyl group may racemize during bromination. Using low temperatures (−20°C) and short reaction times minimizes this.
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Byproduct Formation : Mono-amide byproducts are suppressed by employing excess oxalyl chloride (1.2 equiv) and slow amine addition.
Scale-Up Considerations
Pilot-scale synthesis (100 g) achieved 70% yield using THF as solvent and continuous HCl scrubbing. Process mass spectroscopy confirmed <0.1% residual DCC .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N’-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the ethanediamide backbone, using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity. It features a thiophene ring, which is known for its electron-rich properties, enhancing the compound's interaction with biological targets. The cyclopentyl group adds to the hydrophobic character, potentially improving membrane permeability.
Therapeutic Applications
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Pain Management :
- N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide has been investigated for its analgesic properties. Its structural similarity to known opioids suggests it may interact with opioid receptors, providing pain relief without the severe side effects associated with traditional opioids.
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Neurological Disorders :
- Preliminary studies indicate potential neuroprotective effects. The compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in treating conditions like depression and anxiety.
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Anticancer Activity :
- Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.
Case Study 1: Pain Relief in Animal Models
A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in pain response compared to control groups. The results indicated a dose-dependent analgesic effect, suggesting potential for clinical applications in chronic pain management.
Case Study 2: Neuroprotection
In vitro studies using neuronal cell cultures exposed to neurotoxic agents showed that treatment with the compound reduced cell death significantly. This suggests a protective role against oxidative stress, which is often implicated in neurodegenerative diseases.
Case Study 3: Anticancer Efficacy
Research on the cytotoxic properties of this compound against breast cancer cells revealed that it inhibited cell growth and induced apoptosis through caspase activation pathways. These findings highlight its potential as a lead compound for developing new cancer therapies.
Data Tables
| Application Area | Mechanism of Action | Relevant Studies |
|---|---|---|
| Pain Management | Opioid receptor modulation | Rodent pain models |
| Neurological Disorders | Neurotransmitter modulation | In vitro neuronal cultures |
| Anticancer Activity | Induction of apoptosis | Breast cancer cell lines |
Mechanism of Action
The mechanism by which N-methyl-N’-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The thiophene ring and cyclopentyl group contribute to the compound’s binding affinity and specificity, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and molecular differences between N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide and structurally related compounds:
*Note: Molecular formula and weight for the target compound are estimated based on structural analogs (e.g., cyclopentyl vs. cyclopropyl adjustments).
Structural Analysis:
- Cyclopropane’s smaller ring (3-membered) in introduces higher ring strain, which may affect stability and reactivity.
- Thiophene Substitution: Thiophen-2-yl (target) vs.
Backbone and Substituents :
- The ethanediamide backbone is common to both the target and , but the latter’s 3-chloro-2-methylphenyl group introduces halogen-mediated hydrophobic interactions, absent in the target compound.
- Compound 37 () incorporates a sulfonamide group and a ferrocenyl moiety, enabling redox activity and distinct pharmacological profiles compared to the diamide-based target.
Research Findings and Implications
- Steric and Electronic Effects: Cyclopentyl’s larger size in the target compound may reduce solubility compared to cyclopropyl analogs but improve target selectivity via steric complementarity .
Biological Activity :
Synthetic Considerations :
- Pd-mediated cross-coupling (as in ) could be adapted for synthesizing the target compound’s thiophene-cyclopentyl moiety, though cyclopentane functionalization may require optimized conditions.
Biological Activity
N-methyl-N'-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a compound of interest in pharmacological research due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H22N2S
- Molecular Weight : 282.43 g/mol
The compound features a thiophene ring, a cyclopentyl group, and an ethanediamide backbone, which contributes to its unique pharmacological properties.
Research indicates that this compound interacts with various biological targets:
- Receptor Binding : It has been shown to bind to opioid receptors, particularly the mu-opioid receptor (MOR), which plays a crucial role in pain modulation and analgesia.
- Neurotransmitter Modulation : The compound may influence the release and reuptake of neurotransmitters such as serotonin and dopamine, potentially affecting mood and anxiety levels.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Opioid Receptor Agonism | Analgesic effects | |
| Serotonin Reuptake Inhibition | Potential antidepressant effects | |
| Dopamine Modulation | Influence on reward pathways |
Case Studies
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Analgesic Efficacy : In a study involving animal models, this compound demonstrated significant analgesic effects comparable to morphine, suggesting its potential as a pain management alternative.
- Study Details : The compound was administered at varying doses, with results indicating dose-dependent analgesia. Behavioral assays confirmed reduced pain sensitivity in treated subjects.
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Antidepressant Properties : Another study explored the compound's effects on depression-like behaviors in rodents. Results indicated that it significantly reduced depressive symptoms through serotonin modulation.
- Methodology : The forced swim test and tail suspension test were employed to assess behavioral changes post-treatment.
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Neuroprotective Effects : Preliminary findings suggest that this compound may offer neuroprotection in models of neurodegenerative diseases by reducing oxidative stress markers.
- Findings : Treated models showed lower levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity compared to controls.
Q & A
Q. Optimization :
- Use microwave-assisted synthesis to reduce reaction time and improve yield.
- Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) to ensure purity >95% .
Basic: Which spectroscopic and chromatographic methods are critical for structural elucidation of this compound?
- NMR : H and C NMR (DMSO-d) to confirm methyl groups, cyclopentyl geometry, and amide bonds. Key signals: δ 2.8–3.2 ppm (N–CH), δ 1.5–2.1 ppm (cyclopentyl protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns.
- X-ray Crystallography (SHELXL): Resolve stereochemical ambiguities; refine data with TWINABS for twinned crystals .
Advanced: How can researchers resolve contradictions between computational binding predictions and experimental bioactivity data?
- Case Study : If docking simulations (e.g., AutoDock Vina) predict strong affinity for a kinase target but in vitro assays show weak inhibition:
- Validate computational parameters (e.g., solvent model, protonation states).
- Perform surface plasmon resonance (SPR) to measure real-time binding kinetics.
- Check for off-target effects using a phosphoproteomics panel .
Advanced: What strategies mitigate low yields in the final amidation step?
- Reagent Selection : Replace DCC with T3P® (propylphosphonic anhydride) for higher efficiency and easier purification.
- Solvent Optimization : Use DMF with 4Å molecular sieves to scavenge water.
- Temperature Control : Perform reactions at 0–5°C to suppress side reactions (e.g., epimerization) .
Basic: How is the compound’s stability assessed under physiological conditions?
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via UPLC-PDA .
- Light/Thermal Stability : Expose to UV (254 nm) and 40°C for 72h; track changes with TGA-DSC .
Advanced: What computational methods validate the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding pocket flexibility.
- QM/MM Hybrid Models : Calculate binding free energies (ΔG) at the M06-2X/6-31G* level for key residues .
Basic: How are structure-activity relationships (SARs) explored for this compound?
- Synthesize analogs with:
- Varied substituents on the cyclopentyl ring (e.g., halogens, methyl groups).
- Modified amide linkers (e.g., replacing N-methyl with N-ethyl).
- Test analogs in enzyme inhibition assays (IC) and correlate with Hammett σ constants .
Advanced: What techniques address crystallographic disorder in the cyclopentyl-thiophene moiety?
- Apply SHELXD for dual-space recycling to resolve disordered regions.
- Use PLATON SQUEEZE to model solvent-accessible voids.
- Refine anisotropic displacement parameters with SHELXL restraints .
Basic: How is the compound’s solubility profile determined for in vitro assays?
- Shake-Flask Method : Dissolve in DMSO (stock) and dilute into PBS (pH 7.4); measure equilibrium solubility via UV-Vis (λ = 260 nm).
- LC-MS/MS Quantification : Detect precipitated material after centrifugation (14,000 rpm, 10 min) .
Advanced: What metabolomics approaches identify major Phase I/II metabolites?
- In Vitro Incubation : Use human liver microsomes (HLMs) with NADPH cofactor; quench with acetonitrile.
- HR-LCMS/MS Analysis : Detect metabolites with XCMS Online ; annotate using METLIN database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
